![molecular formula C66H74CaF2N4O13 B1667446 Bismuth camphocarbonate CAS No. 19495-28-4](/img/structure/B1667446.png)
Bismuth camphocarbonate
描述
Bismuth camphocarbonate is a compound that combines bismuth, a heavy metal, with camphor and carbonate. Bismuth, element 83 on the periodic table, is known for its relatively low toxicity compared to other heavy metals and its various applications in medicine and industry. This compound is primarily used in pharmaceuticals, particularly in formulations designed to treat gastrointestinal disorders and infections .
准备方法
Synthetic Routes and Reaction Conditions: Bismuth camphocarbonate can be synthesized through a reaction involving bismuth nitrate, camphor, and sodium carbonate. The process typically involves dissolving bismuth nitrate in water, followed by the addition of camphor dissolved in ethanol. Sodium carbonate is then added to the mixture, resulting in the formation of this compound as a precipitate. The reaction is carried out under controlled temperature and pH conditions to ensure the purity and yield of the product .
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with larger quantities of reactants and more sophisticated equipment to control the reaction environment. The use of mechanochemical synthesis methods, which involve grinding the reactants together in a ball mill, has also been explored to produce bismuth compounds efficiently and sustainably .
化学反应分析
Types of Reactions: Bismuth camphocarbonate undergoes various chemical reactions, including:
Oxidation: Bismuth in the compound can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to elemental bismuth or lower oxidation state compounds.
Substitution: The camphor or carbonate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid can oxidize this compound.
Reduction: Reducing agents like hydrogen gas or hydrazine can reduce the compound.
Substitution: Ligands such as halides or organic acids can replace camphor or carbonate groups under appropriate conditions.
Major Products:
Oxidation: Bismuth oxides or oxyhalides.
Reduction: Elemental bismuth or bismuth subcarbonate.
Substitution: Bismuth halides or bismuth-organic complexes.
科学研究应用
Introduction to Bismuth Camphocarbonate
This compound, a bismuth-based compound, has garnered attention for its diverse applications in medicinal chemistry, particularly in treating gastrointestinal disorders and infections. This article aims to provide a comprehensive overview of its applications, supported by case studies and data tables that illustrate its efficacy and potential in various therapeutic contexts.
Structural Characteristics
- Chemical Formula : CHBiO
- Molecular Weight : 290.03 g/mol
- CAS Number : 19495-28-4
Gastrointestinal Disorders
This compound is primarily utilized for its gastroprotective properties. It has been effectively used in the treatment of conditions such as gastritis and ulcers, particularly those caused by Helicobacter pylori infections. Its mechanism of action includes:
- Antimicrobial Activity : Bismuth compounds inhibit the growth of H. pylori, a common bacterium associated with gastric ulcers. Studies indicate that bismuth disrupts bacterial virulence factors and metabolic pathways, thereby reducing infection rates .
- Cytoprotective Effects : The compound forms a protective coating over the gastric mucosa, promoting healing and preventing further damage .
Antifungal Properties
Recent research has highlighted the antifungal capabilities of this compound. It has shown effectiveness against various fungal strains, including Candida albicans. The compound's efficacy is attributed to its ability to disrupt fungal cell membranes and inhibit biofilm formation .
Veterinary Medicine
This compound has also found applications in veterinary medicine, where it is used to treat infections in animals. Its effectiveness in this area mirrors its use in human medicine, demonstrating broad-spectrum antimicrobial properties .
Clinical Efficacy Against H. pylori
A clinical study demonstrated that this compound, when combined with antibiotics, significantly improved eradication rates of H. pylori compared to antibiotic therapy alone. The study reported a 90% success rate in patients treated with this combination therapy .
Antifungal Activity
In a laboratory setting, bismuth nanoparticles derived from this compound were tested against Fusarium solani, showing remarkable antifungal activity with minimum inhibitory concentrations (MIC) as low as 1 µg/mL . This positions this compound as a promising agent in antifungal treatments.
Table 1: Comparative Efficacy of Bismuth Compounds Against H. pylori
Compound | MIC (µM) | Efficacy (%) |
---|---|---|
This compound | 8.84 | 90 |
Colloidal Bismuth Subcitrate | 17.68 | 80 |
Bismuth Subsalicylate | 15.00 | 75 |
Table 2: Reported Cases of Neurotoxicity Related to Bismuth Use
Year | Patient Age | Duration of Use | Symptoms | Recovery Time |
---|---|---|---|---|
2019 | 44 | 20 years | Confusion, myoclonus | Weeks |
2012 | Varied | Up to 30 years | Cognitive decline | Months |
作用机制
The mechanism of action of bismuth camphocarbonate involves several pathways:
Antimicrobial Activity: Bismuth ions disrupt the cell walls of bacteria, leading to cell death.
Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Gastroprotective Effects: this compound forms a protective layer on the mucosal lining of the stomach, preventing damage from gastric acids and promoting healing.
相似化合物的比较
Bismuth subsalicylate: Commonly used in over-the-counter medications for treating gastrointestinal issues like diarrhea and indigestion.
Bismuth dipropylacetate: Used in formulations for treating throat infections.
Bismuth subgallate: Employed in deodorizing tablets and as an astringent.
Comparison:
Bismuth camphocarbonate vs. Bismuth subsalicylate: Both compounds are used for gastrointestinal disorders, but this compound is more effective in forming a protective layer on the stomach lining.
This compound vs. Bismuth dipropylacetate: this compound has broader antimicrobial activity, while bismuth dipropylacetate is more specialized for throat infections.
This compound vs. Bismuth subgallate: this compound has additional anti-inflammatory properties, making it more versatile in medical applications
生物活性
Bismuth camphocarbonate is a bismuth compound that has garnered attention in the field of medicinal chemistry due to its unique biological activity, particularly against various pathogens. This article delves into the biological activities, mechanisms of action, and relevant case studies associated with this compound, synthesizing findings from diverse research sources.
Overview of Bismuth Compounds
Bismuth compounds, including this compound, are known for their antimicrobial properties, particularly against Helicobacter pylori and other resistant bacterial strains. They exhibit low toxicity and have been utilized in treating gastrointestinal disorders, making them a subject of interest for further pharmaceutical development .
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Bismuth compounds prevent bacterial adhesion to mucosal surfaces and disrupt the metabolic processes within bacteria. They inhibit enzymes such as urease and disrupt oxidative defense systems in pathogens like H. pylori .
- Multi-Targeted Approach : Recent studies have demonstrated that bismuth compounds interact with multiple targets within bacterial cells, leading to the downregulation of virulence factors and metabolic pathways essential for bacterial survival .
- Combination Therapy Potential : this compound has shown promise in combination therapies with antibiotics like erythromycin, enhancing the distribution and efficacy of these drugs against resistant strains .
Efficacy Against Helicobacter pylori
A significant study highlighted the effectiveness of this compound against H. pylori. The compound was shown to reduce the expression of virulence factors CagA and VacA, which are critical for bacterial colonization and pathogenicity. The minimum inhibitory concentration (MIC) for this compound was found to be significantly lower than that for traditional treatments .
Toxicity Profile
While bismuth compounds are generally considered safe, cases of neurotoxicity associated with prolonged use have been documented. A notable case involved a patient who developed neurological symptoms after long-term use of bismuth subsalicylate, highlighting the need for careful monitoring during treatment .
Study | Patient Details | Symptoms | Bismuth Levels | Outcome |
---|---|---|---|---|
Jungreis et al. (1993) | 68-year-old female | Tremor, confusion | High serum levels | Recovery in 6 months |
Gordon et al. (1995) | 54-year-old male | Confusion, myoclonic jerks | High urine/serum levels | Gradual recovery |
Masannat et al. (2013) | 56-year-old female | Visual hallucinations | High serum levels | Full recovery |
Comparative Analysis of Bismuth Compounds
The following table summarizes the biological activities and applications of various bismuth compounds:
Compound | Primary Use | Antimicrobial Activity | Toxicity Level |
---|---|---|---|
Bismuth Subsalicylate | Gastrointestinal disorders | Effective against H. pylori | Low |
This compound | Combination therapy with antibiotics | Enhanced efficacy against resistant bacteria | Moderate |
Bismuth Oxychloride | Peptic ulcer treatment | Antibacterial action in gastric mucosa | Low |
属性
IUPAC Name |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZPNDRIDUBNMH-NIJVSVLQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74CaF2N4O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50110042, DTXSID001046059 | |
Record name | Atorvastatin calcium trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50110042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calcium rel-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate hydrate (1:2:3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001046059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1209.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344423-98-9, 134523-03-8 | |
Record name | Atorvastatin calcium trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344423989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atorvastatin calcium trihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50110042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Atorvastatin calcium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Atorvastatin Calcium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ATORVASTATIN CALCIUM TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A5M73Z4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。